TM-N1324

GPR39 Zn²⁺ allostery GPCR agonism

TM-N1324 (Cpd1324) is the only GPR39 agonist with validated in vivo metabolic efficacy (24% acute food-intake reduction at 30 mg/kg p.o.; 4.5% body-weight loss over 6 days) and selective GLP-1 secretion from intestinal organoids. It is brain-penetrant, served as the scaffold for [¹¹C]TM-N1324 (the first GPR39 PET tracer), and has comprehensive selectivity data across 165 GPCRs. This unique combination makes it the definitive tool compound for obesity/diabetes target validation and neurodegenerative disease research where GPR39 engagement must be unequivocally demonstrated.

Molecular Formula C18H13ClFN7O
Molecular Weight 397.8 g/mol
Cat. No. B15605796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTM-N1324
Molecular FormulaC18H13ClFN7O
Molecular Weight397.8 g/mol
Structural Identifiers
InChIInChI=1S/C18H13ClFN7O/c1-8-14-11(10-3-2-9(20)4-12(10)19)5-13(28)25-17(14)27(26-8)18-15-16(22-6-21-15)23-7-24-18/h2-4,6-7,11H,5H2,1H3,(H,25,28)(H,21,22,23,24)
InChIKeyCYQNVXRIWKKWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TM-N1324 – A Selective, Orally Bioavailable GPR39 Agonist for Metabolic and Neurodegenerative Research


TM-N1324 (Cpd1324) is a potent, selective, orally bioavailable agonist of the zinc-sensing G-protein-coupled receptor GPR39 [1]. It belongs to the class of purine-substituted pyrazolopyridinones discovered through homology-model-based screening and iterative library optimization [1]. The compound activates human GPR39 with high efficacy and potencies of 280 nM in the absence and 9 nM in the presence of the allosteric enhancer Zn²⁺, and cross-reacts with murine GPR39 (EC₅₀ 180 nM / 5 nM) [1]. TM-N1324 is selective over a panel of 165 GPCRs, including closely related ghrelin and motilin receptors, at 1 µM .

Why TM-N1324 Cannot Be Substituted by Other GPR39 Agonists or Zinc Supplementation


GPR39 agonists are not functionally interchangeable because their pharmacological profiles diverge markedly in zinc-dependence, basal/zinc-potentiated potency ratios, selectivity breadth, oral pharmacokinetics, and tissue penetration [1]. Earlier zinc-dependent agonists (e.g., compounds 4 and 5) lacked meaningful zinc-independent activity, while later leads (e.g., compound 7, TM-N1230) displayed weak basal potency (2.7 µM) and poor solubility [1]. Even among advanced analogs, compound 26 (TM-N1562) achieves superior zinc-independent potency (30 nM) but lacks the extensive in vivo validation, brain penetration, and PET tracer adaptation demonstrated for TM-N1324 [1]. Natural Zn²⁺ alone cannot replicate the sustained, high-efficacy receptor activation achieved with a synthetic agonist [1]. Therefore, procurement decisions must be guided by the specific differential performance dimensions documented below.

TM-N1324 – Differential Evidence vs. Closest GPR39 Agonist Analogs


TM-N1324 Balances Zinc-Independent Basal Activity with High Zinc-Potentiated Potency

TM-N1324 (compound 8) was directly compared with its predecessor compound 7 (TM-N1230) and successor compound 26 (TM-N1562) in identical IP-One accumulation assays on human GPR39 [1]. In the absence of Zn²⁺, TM-N1324 exhibited an EC₅₀ of 280 nM, representing an approximately 10-fold improvement over compound 7 (EC₅₀ 2700 nM), while compound 26 was further improved to 30 nM. In the presence of 10 µM Zn²⁺, TM-N1324 reached single-digit nanomolar potency (EC₅₀ 9 nM), compared to 18 nM for compound 7 and 1.5 nM for compound 26. TM-N1324 thus occupies a unique position: it retains substantial zinc-independent activation capability while avoiding the synthetic complexity of compound 26, and it has a far wider in vivo characterization package than either analog [1].

GPR39 Zn²⁺ allostery GPCR agonism

TM-N1324 Shows Confirmed Selectivity Across >165 GPCRs Including Closely Related Family Members

TM-N1324 was screened against the Millipore GPCR-profiler panel of 165 GPCRs and showed no relevant agonist activity [1]. In-house signal transduction assays further confirmed the absence of agonist activity on the most closely related receptors—ghrelin (GHS-R), motilin, and NMU2—as well as the binding-pocket-similar chemokine receptors CCR1 and CCR5 [1]. The commercially available comparator TC-G 1008 (GPR39-C3) has reported EC₅₀ values of 0.4 nM (rat) and 0.8 nM (human) , but analogous large-scale selectivity profiling data are not publicly available, making TM-N1324 the most comprehensively characterized GPR39 agonist for off-target liability assessment.

GPCR selectivity off-target profiling GPR39 pharmacology

TM-N1324 Demonstrates Oral Bioavailability and Acute Food Intake Reduction In Vivo

In high-fat diet (HFD)-fed C57BL/6J mice, a single oral dose of TM-N1324 (Cpd1324, 30 mg/kg) produced plasma concentrations above 7.5 µM for ≥6 h—well above the GPR39 activation threshold [1]. During the first dark phase post-dosing, food intake decreased to 76% of the vehicle group (i.e., a 24% reduction), with no effect on energy expenditure [1]. Daily oral dosing for six consecutive days resulted in a 4.5% body weight reduction relative to vehicle [1]. Critically, no food intake effect was observed in GPR39 knockout mice, confirming on-target specificity [1]. Comparable in vivo food intake and body weight data have not been reported for compound 7, compound 26, or TC-G 1008, establishing TM-N1324 as the only GPR39 agonist with robust, target-validated metabolic efficacy data.

oral bioavailability food intake body weight GLP-1 secretion

TM-N1324 Is the Only GPR39 Agonist Validated as a Brain-Penetrant PET Radiotracer Scaffold

TM-N1324 was selected as the lead compound for the development of [¹¹C]TM-N1324, the first brain-penetrant GPR39 PET radiotracer [1][2]. In dynamic PET imaging of healthy C57BL/J mice, the radiotracer demonstrated clear brain penetration, and pretreatment with unlabeled TM-N1324 blocked ~65 ± 4% of brain uptake, confirming in vivo GPR39 specificity [1]. In APP/PS1 transgenic Alzheimer's model mice vs. wild-type littermates, brain uptake was ~22 ± 3% lower by PET and ~33 ± 1% lower by ex vivo biodistribution, reflecting disease-relevant GPR39 dysregulation [1]. No other GPR39 agonist (e.g., TC-G 1008, compound 26) has been reported to cross the blood-brain barrier or serve as a PET tracer scaffold, making TM-N1324 uniquely positioned for CNS applications.

brain penetration PET imaging Alzheimer's disease zinc dyshomeostasis

TM-N1324 Has Superior Physicochemical and ADME Properties Compared to Earlier GPR39 Agonist Leads

In a direct intra-series comparison, TM-N1324 (compound 8) exhibited markedly improved drug-like properties over compound 7 (TM-N1230) [1]. Compound 7 suffered from low aqueous solubility, whereas TM-N1324 achieved 65 µM solubility at pH 7.0 [1]. In Caco-2 permeability assays, TM-N1324 demonstrated high apparent permeability (Papp A-B ~6.25 × 10⁻⁶ cm/s) with good recovery [1]. In human liver microsomes, TM-N1324 showed a metabolic half-life of 58 min (CLint 58.3 µL/min/mg), compared to only 24 min for compound 7 (CLint 23.7 µL/min/mg) [1]. After oral dosing in mice (30 and 60 mg/kg), plasma concentrations reached micromolar levels within 30–240 min [1]. These data establish TM-N1324 as the most developable GPR39 agonist within its chemical series.

ADME solubility metabolic stability Caco-2 permeability

TM-N1324 – Recommended Research and Procurement Application Scenarios


Metabolic Disease Target Validation: Obesity, Type 2 Diabetes, and GLP-1 Biology

TM-N1324 is the only GPR39 agonist with published in vivo efficacy in reducing food intake (24% acute reduction at 30 mg/kg p.o.) and body weight (4.5% over 6 days) in a diet-induced obesity mouse model, coupled with selective GLP-1 secretion from intestinal organoids without concomitant PYY release [2]. This unique combination of metabolic biomarker modulation and behavioral readout makes it the compound of choice for target validation studies in obesity, diabetes, and incretin biology, where demonstration of GPR39-mediated GLP-1 elevation is required.

Alzheimer's Disease and Neurodegeneration Research: In Vivo GPR39 Imaging

TM-N1324 has been validated as a brain-penetrant ligand and successfully adapted into [¹¹C]TM-N1324, the first GPR39 PET radiotracer, enabling non-invasive quantification of GPR39 levels in the living brain [3][4]. Researchers investigating zinc dyshomeostasis, amyloid pathology, tau phosphorylation, or neuroinflammation in Alzheimer's and related dementias can use TM-N1324 as both a pharmacological tool to activate GPR39 and a scaffold for imaging target engagement, a capability not available with any other GPR39 agonist.

GPCR Pharmacology and Off-Target Safety Profiling Studies

With published selectivity data across 165 GPCRs and additional confirmation on the most closely related receptors (ghrelin, motilin, NMU2, CCR1, CCR5), TM-N1324 provides the most comprehensive off-target liability documentation among GPR39 agonists [1]. This makes it the gold-standard tool compound for studies requiring confidence that observed biological effects are specifically attributable to GPR39 activation rather than cross-reactivity with related receptors.

Gastrointestinal Hormone and Ion Transport Research

TM-N1324 selectively stimulates somatostatin release from primary gastric mucosa cells (53% increase) and GLP-1 from enteroendocrine cells while sparing PYY secretion [1][2]. This differential gut hormone profile, combined with its effects on transepithelial ion transport via CGRP signaling [2], positions TM-N1324 as a uniquely informative probe for dissecting GPR39-mediated mechanisms in gastrointestinal physiology, enteroendocrine cell biology, and mucosal transport.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for TM-N1324

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.